molecular formula C7H8BFO3 B062313 4-Fluoro-2-methoxyphenylboronic acid CAS No. 179899-07-1

4-Fluoro-2-methoxyphenylboronic acid

Cat. No.: B062313
CAS No.: 179899-07-1
M. Wt: 169.95 g/mol
InChI Key: ADJBXDCXYMCCAD-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3 . It is a white to almost white powder or crystalline solid. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

4-Fluoro-2-methoxyphenylboronic acid is primarily used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a transmetalation process . This process involves the transfer of the organoboron compound to a palladium catalyst, which then reacts with an organic halide to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in the synthesis of various biologically active molecules . For example, it has been used in the synthesis of 2-(4-pyridyl)thienopyridinones, which act as GSK-3β inhibitors . These inhibitors play a crucial role in modulating the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Pharmacokinetics

As a boronic acid, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with biological targets

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of various biologically active molecules, including GSK-3β inhibitors . These inhibitors can modulate the Wnt signaling pathway, potentially leading to changes in cell proliferation and differentiation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of a suitable palladium catalyst and the pH of the reaction environment . Additionally, the stability of the compound can be influenced by storage conditions. It is recommended to store the compound in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-fluoro-2-methoxyphenyl halides using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, making it suitable for various functional groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxyphenylboronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura reaction. It can also participate in oxidation and substitution reactions .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methoxyphenylboronic acid is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. These functional groups enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJBXDCXYMCCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382203
Record name 4-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179899-07-1
Record name B-(4-Fluoro-2-methoxyphenyl)boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179899071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methoxybenzeneboronic acid
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Record name B-(4-Fluoro-2-methoxyphenyl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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